molecular formula C19H15N3O2 B2942277 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol CAS No. 1799439-07-8

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol

Cat. No.: B2942277
CAS No.: 1799439-07-8
M. Wt: 317.348
InChI Key: WUUDTPHXOXEUJT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a pyridinyl group, and a benzoimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenols or pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The biological potential of this compound is significant. It has shown promise in various biological assays, including antiviral, anti-inflammatory, and anticancer activities . Its ability to bind to multiple receptors makes it a candidate for drug development.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its potential to modulate biological pathways can lead to the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol exerts its effects involves interactions with molecular targets and pathways . The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-5-(2-methylpyridin-4-yl)phenol

  • 5-(2-Methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine-4,6(1H,5H)-dione

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-(5-pyridin-4-ylbenzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-19-5-3-15(11-18(19)23)22-12-21-16-10-14(2-4-17(16)22)13-6-8-20-9-7-13/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUDTPHXOXEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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